8-(2-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(2-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with methoxyphenyl and methylphenyl groups
Preparation Methods
The synthesis of 8-(2-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps, typically starting with the preparation of the pyrido[2,1-b][1,3,5]thiadiazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.
Cyclization: The thiadiazine ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Scientific Research Applications
8-(2-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 8-(2-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include:
Pyrido[2,1-b][1,3,5]thiadiazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Methoxyphenyl and methylphenyl substituted heterocycles:
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
8-(2-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H21N3O2S/c1-15-7-3-5-9-19(15)24-13-25-21(26)11-17(18(12-23)22(25)28-14-24)16-8-4-6-10-20(16)27-2/h3-10,17H,11,13-14H2,1-2H3 |
InChI Key |
UKPBERGFNXYNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4OC |
Origin of Product |
United States |
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